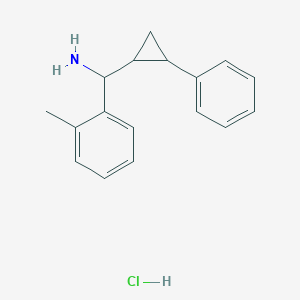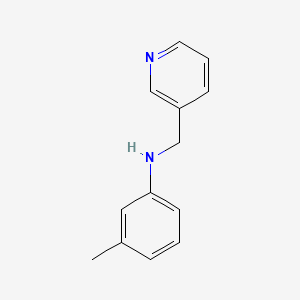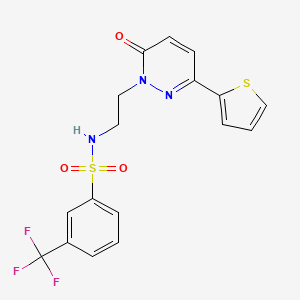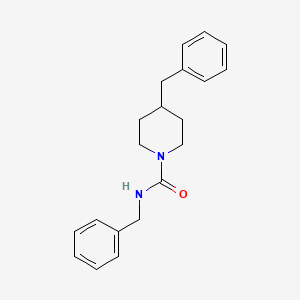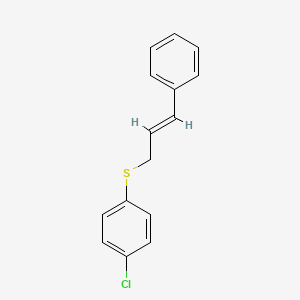
Cinnamyl(4-chlorophenyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cinnamyl(4-chlorophenyl) sulfide is a chemical compound with the molecular formula C15H13ClS. It is commonly found in the volatile oil of barks of species in the genus Cinnamomum spp .
Synthesis Analysis
Cinnamyl alcohol, a related compound, can be synthesized from cinnamic acid through a series of reactions . The process involves the reduction of cinnamyl-CoA ester to cinnamaldehyde by cinnamyl-CoA reductase. Cinnamaldehyde is then reversibly reduced by oxidation reactions in cinnamic alcohol and cinnamic acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, respectively .Chemical Reactions Analysis
Alcohols, including cinnamyl alcohol, fragment in two characteristic ways in a mass spectrometer: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical and Chemical Properties Analysis
Physical properties include characteristics that can be observed or measured without changing the identity of the substance, such as color, density, hardness, and melting and boiling points . The molecular weight of this compound is 260.78.Scientific Research Applications
Photocatalytic Applications
Research on the photocatalytic destruction of cinnamic acid and cinnamyl alcohol in aqueous solutions sheds light on potential applications for the degradation of hydrocarbons. This study identifies principal intermediates in the photocatalytic reaction and explores the effects of aqueous ions like sulfate and chloride on the reaction kinetics. The findings suggest that while sulfate ions inhibit the degradation reaction, chloride ions can accelerate the removal of cinnamic acid, albeit with the formation of potentially hazardous side products. This highlights the importance of carefully considering the practical implementation of photocatalytic purification in water contaminated with chlorides (Bouleghlimat, Bethell, & Davies, 2020).
Antiseptic and Synthetic Applications
The antiseptic action of N-chlorocompounds, leading to the development of Chloramine-T, showcases the application of cinnamyl phenyl sulfide derivatives in medical and laboratory settings. These compounds facilitate the characterization of dialkyl sulfides, which are converted to sulfilimines, indicating their significance in biochemistry and pharmaceuticals (Challenger, 1961).
Advanced Synthesis Techniques
The development of a dual catalyst system for the asymmetric imino Corey–Chaykovsky reaction involving cinnamyl bromide and aryl aldimine demonstrates innovative synthetic applications. This technique achieves high enantioselectivity in producing trans-aryl cinnamyl aziridines, highlighting the versatility of cinnamyl derivatives in synthetic organic chemistry (Wang & Chein, 2016).
Environmental and Analytical Chemistry
The application of gas chromatography for monitoring cinnarizine synthesis, involving cinnamyl chloride among other semiproducts, emphasizes the importance of cinnamyl derivatives in analytical chemistry. This method enables rapid, stage-by-stage process monitoring, essential for pharmaceutical manufacturing (Sarycheva & Vedernikova, 1999).
Properties
IUPAC Name |
1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClS/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRBZQGNYRVPPI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)
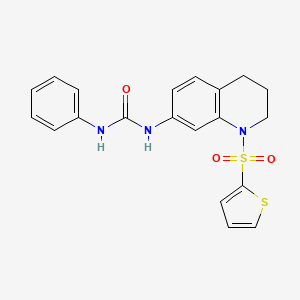
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)

![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)


